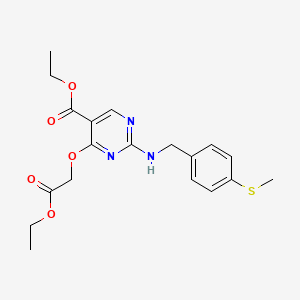
Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-(methylthio)benzyl)amino)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-(methylthio)benzyl)amino)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H23N3O5S and its molecular weight is 405.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-(methylthio)benzyl)amino)pyrimidine-5-carboxylate is a synthetic compound belonging to the pyrimidine class, characterized by a complex structure that includes various functional groups. This compound has garnered attention due to its potential biological activities, particularly in the context of oncology and enzyme inhibition.
Chemical Structure and Properties
The chemical formula for this compound is C18H23N3O5S, reflecting its diverse functional groups. The structure features a pyrimidine ring substituted with ethyl and methylthio groups, along with an ethoxy-oxoethoxy moiety, which contributes to its reactivity and biological activity.
Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in cancer progression. Its structural similarity to known kinase inhibitors suggests potential applications in targeting cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation.
Biological Activity Overview
Research findings indicate several biological activities associated with this compound:
- Anticancer Activity : The compound has shown promise as a potential anticancer agent by inhibiting CDK activity, which is crucial for cancer cell proliferation.
- Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial and antifungal activities, indicating that this compound may possess similar properties.
- Enzyme Inhibition : The unique arrangement of functional groups suggests that it may interact with various biological targets, modulating cellular pathways involved in disease processes.
Anticancer Activity
A study focusing on the synthesis and evaluation of pyrimidine derivatives reported that compounds similar to this compound exhibited significant inhibitory effects on cancer cell lines. These findings underscore the potential of this compound in oncology research.
Antimicrobial Activity
In a related investigation, derivatives of ethyl pyrimidine carboxylates were screened against various microorganisms, including Escherichia coli and Staphylococcus aureus. Results indicated notable antimicrobial activity, suggesting that the compound could be effective against bacterial infections.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 4-pyrimidinecarboxylate | Structure | Antimicrobial |
| 5-Fluorouracil | Structure | Anticancer |
| Thymidine | Structure | Antiviral |
The unique combination of ethoxy and methylthio substituents on the pyrimidine ring may enhance selectivity and potency against specific biological targets compared to other compounds listed.
Properties
Molecular Formula |
C19H23N3O5S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethoxy)-2-[(4-methylsulfanylphenyl)methylamino]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H23N3O5S/c1-4-25-16(23)12-27-17-15(18(24)26-5-2)11-21-19(22-17)20-10-13-6-8-14(28-3)9-7-13/h6-9,11H,4-5,10,12H2,1-3H3,(H,20,21,22) |
InChI Key |
QGCHQZGUPRIGAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=NC(=NC=C1C(=O)OCC)NCC2=CC=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















